molecular formula C28H22N4O4S4 B13431777 Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2'-Dithiobis-benzoic Acid

Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2'-Dithiobis-benzoic Acid

Cat. No.: B13431777
M. Wt: 606.8 g/mol
InChI Key: LLSCXYAYBZEUTP-UHFFFAOYSA-N
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Description

Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2'-dithiobis-benzoic acid is a sulfur-containing aromatic compound characterized by a disulfide (-S-S-) bridge connecting two benzoic acid moieties, each functionalized with a hydrazide group. This structure confers unique chelating properties, enabling interactions with metal ions and applications in coordination chemistry and materials science. The hydrazide groups (-CONHNH₂) enhance its ability to form stable complexes, while the disulfide linkage contributes to redox activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2’-Dithiobis-benzoic Acid typically involves the reaction of 2-mercaptobenzoyl hydrazide with 2,2’-dithiobis-benzoic acid under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO), and may require the use of catalysts or specific temperature and pressure conditions to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. Quality control measures are implemented to monitor the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2’-Dithiobis-benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds.

    Reduction: Reduction reactions can break disulfide bonds to form thiol groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include derivatives with modified functional groups, such as thiol or disulfide groups, which can further participate in other chemical reactions.

Scientific Research Applications

Chemistry: In chemistry, Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2’-Dithiobis-benzoic Acid is used as a building block for synthesizing more complex molecules. Its ability to form disulfide bonds makes it valuable in the study of redox reactions and thiol-disulfide exchange processes.

Biology: In biological research, this compound is used to study the inhibition of HIV-1 integrase, a key enzyme in the replication of the HIV virus. Its specificity for HIV-1 integrase makes it a valuable tool in antiviral research.

Medicine: In medicine, the compound’s role as an HIV-1 integrase inhibitor has potential therapeutic applications in the treatment of HIV/AIDS. Research is ongoing to explore its efficacy and safety in clinical settings.

Industry: In the industrial sector, Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2’-Dithiobis-benzoic Acid is used in the production of pharmaceuticals and other chemical products. Its ability to form stable disulfide bonds makes it useful in various manufacturing processes.

Mechanism of Action

The mechanism of action of Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2’-Dithiobis-benzoic Acid involves the inhibition of HIV-1 integrase. This enzyme is responsible for integrating the viral DNA into the host cell genome, a critical step in the HIV replication cycle. By inhibiting this enzyme, the compound prevents the replication of the virus. The molecular targets include the active site of the integrase enzyme, where the compound binds and blocks its activity.

Comparison with Similar Compounds

Structural Analogues

a. 2,2'-Dithiodibenzoic Acid (DTDB)

  • Structure : Contains two benzoic acid groups linked by a disulfide bridge. Lacks hydrazide substituents.
  • Reactivity : Primarily acts as a bidentate ligand via carboxylic acid groups. Forms metal complexes (e.g., with alkaline earth metals) .
  • Applications : Used in synthesizing coordination polymers and as a precursor for disulfide-based materials.

b. 4,4'-Bipyridylium bis(hydrogen 2,2'-dithio-dibenzoate)

  • Structure : Combines 2,2'-dithiodibenzoate with 4,4'-bipyridylium cations.
  • Reactivity : Exhibits charge-transfer interactions and forms crystalline salts. The disulfide-carboxylate framework stabilizes the cationic structure .

c. 2,2'-Dithio(bis)benzothiazole (MBTS)

  • Structure : Features a disulfide bridge between benzothiazole rings instead of benzoic acid groups.
  • Reactivity : Releases toxic gases (e.g., H₂S) upon acid contact. Used as a vulcanization accelerator in rubber .

d. 2,2-Diphenyl-2-hydroxyacetic Acid (Benzilic Acid)

  • Structure : Contains a hydroxyacetic acid core with two phenyl groups.
  • Reactivity : Forms stable salts and esters. Used in organic synthesis and pharmaceuticals .

Physicochemical Properties

Property Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2'-dithiobis-benzoic Acid 2,2'-Dithiodibenzoic Acid 2,2'-Dithio(bis)benzothiazole Benzilic Acid
Molecular Weight ~450 g/mol (estimated) 306.33 g/mol 332.49 g/mol 228.24 g/mol
Solubility Moderate in polar solvents (enhanced by hydrazide groups) Low in water, soluble in DMF Insoluble in water Soluble in ethanol, ether
Melting Point Not reported ~210°C (decomposes) 180–185°C 150–152°C
Chelating Sites Hydrazide (-CONHNH₂) + carboxyl (-COOH) Carboxyl (-COOH) Thiazole sulfur Hydroxy and carboxyl

Research Findings

  • Coordination Chemistry: Murugavel et al. demonstrated that 2,2'-dithio-(bisbenzoic acid) forms stable alkaline earth metal complexes via carboxylate coordination. The hydrazide variant likely expands this to transition metals, enabling novel catalytic or magnetic materials .
  • Crystallographic Insights : Analogues such as 2,2'-disulfanyldibenzoic acid () exhibit planar disulfide bridges and hydrogen-bonded networks, suggesting similar packing motifs in the target compound .

Biological Activity

Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2'-Dithiobis-benzoic Acid , often referred to as BMBDA , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of BMBDA, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

BMBDA is characterized by its unique molecular structure, which includes hydrazide and dithiobis functionalities. The chemical formula is C14H12N2S4C_{14}H_{12}N_2S_4, and it has a molecular weight of approximately 332.49 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

PropertyValue
Molecular FormulaC14H12N2S4C_{14}H_{12}N_2S_4
Molecular Weight332.49 g/mol
Melting Point153 °C
SolubilitySoluble in DMSO

Antiviral Properties

One of the most notable biological activities of BMBDA is its antiviral properties . Research indicates that BMBDA acts as a selective inhibitor of HIV-1 integrase, a crucial enzyme in the HIV replication cycle. In vitro studies have shown that it exhibits no significant activity against other retroviral targets such as reverse transcriptase or protease, highlighting its specificity for HIV-1 integrase .

The mechanism by which BMBDA inhibits HIV-1 integrase involves the disruption of the enzyme's catalytic activity. This inhibition prevents the integration of viral DNA into the host genome, thereby halting viral replication. Studies suggest that BMBDA binds to the active site of integrase, leading to conformational changes that reduce enzyme function .

Antioxidant Activity

In addition to its antiviral effects, BMBDA has demonstrated antioxidant properties . It scavenges free radicals and reduces oxidative stress in cellular environments. This activity is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .

Case Studies

  • HIV-1 Integrase Inhibition : A study published in Chemical Communications evaluated the efficacy of BMBDA against HIV-1 integrase in cell cultures. Results showed a significant reduction in viral load when treated with BMBDA compared to untreated controls .
  • Oxidative Stress Reduction : Research conducted on neuronal cells indicated that BMBDA reduced markers of oxidative stress significantly. The study suggested potential applications in neuroprotection .
  • Cytotoxicity Assessments : In vitro cytotoxicity assays revealed that while BMBDA effectively inhibited viral replication, it exhibited minimal cytotoxic effects on human cell lines at therapeutic concentrations .

Table 2: Summary of Biological Activities

ActivityEffectReference
HIV-1 Integrase InhibitionSignificant reduction in viral load
Antioxidant ActivityReduction in oxidative stress markers
CytotoxicityMinimal cytotoxic effects at therapeutic doses

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2'-Dithiobis-benzoic Acid?

  • Methodological Answer: Utilize nuclear magnetic resonance (NMR) spectroscopy to confirm the presence of hydrazide and thiol functional groups. High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for assessing purity (>95%). For crystallinity analysis, X-ray diffraction (XRD) should be employed, as demonstrated in studies of structurally related benzoic acid derivatives .

Q. How should researchers handle and store this compound to prevent degradation during experiments?

  • Methodological Answer: Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) at −20°C. Avoid exposure to oxidizing agents, as the thiol groups are prone to disulfide bond formation. Conduct periodic FT-IR analysis to monitor oxidation via the S–H stretching region (2500–2600 cm⁻¹) .

Q. What solvent systems are optimal for dissolving this compound in synthetic protocols?

  • Methodological Answer: Use polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolution. For aqueous compatibility, employ phosphate-buffered saline (PBS) at pH 7.4 with 1% Tween-20 to enhance solubility. Verify solubility profiles via dynamic light scattering (DLS) to detect aggregation .

Advanced Research Questions

Q. How can contradictory results in the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved experimentally?

  • Methodological Answer: Implement dose-response assays across multiple cell lines (e.g., HEK293 for cytotoxicity and Staphylococcus aureus for antimicrobial activity) to establish therapeutic indices. Use transcriptomic profiling (RNA-seq) to identify pathways affected at varying concentrations, differentiating between targeted antimicrobial action and nonspecific cellular stress .

Q. What strategies mitigate interference from disulfide bond formation during kinetic studies of the compound’s redox activity?

  • Methodological Answer: Pre-treat the compound with tris(2-carboxyethyl)phosphine (TCEP) to reduce pre-existing disulfide bonds. Conduct experiments under anaerobic conditions using a glovebox, and monitor redox states in real time via cyclic voltammetry (CV) with a platinum electrode .

Q. How does the electronic structure of the benzoyl-hydrazide moiety influence the compound’s chelation properties with transition metals?

  • Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution. Validate computational results with experimental data from X-ray absorption spectroscopy (XAS) and isothermal titration calorimetry (ITC) to quantify binding affinities for metals like Cu(II) or Fe(III) .

Q. What experimental designs address batch-to-batch variability in the compound’s bioactivity profiles?

  • Methodological Answer: Establish a standardized synthesis protocol with strict control of reaction temperature (±2°C) and stoichiometric ratios. Implement quality control using LC-MS to track impurities (e.g., hydrolyzed byproducts). Use orthogonal assays (e.g., SPR for binding kinetics and cell-based assays for functional activity) to correlate structural consistency with bioactivity .

Q. Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the compound’s stability under physiological conditions?

  • Methodological Answer: Simulate physiological conditions (37°C, pH 7.4) and analyze degradation products via LC-MS/MS over 24-hour intervals. Compare degradation kinetics across buffers (e.g., PBS vs. cell culture media) to identify matrix-specific instability. Cross-reference findings with accelerated stability studies (40°C/75% RH) to predict shelf-life .

Q. What statistical approaches resolve discrepancies in IC₅₀ values reported across independent studies?

  • Methodological Answer: Apply meta-analysis using the DerSimonian-Laird random-effects model to aggregate IC₅₀ data. Stratify results by cell type, assay duration, and compound purity. Perform sensitivity analysis to identify outliers and validate with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. Theoretical and Conceptual Frameworks

Q. How can researchers link the compound’s mechanism of action to existing theories of thiol-mediated redox modulation?

  • Methodological Answer: Design experiments to measure intracellular glutathione (GSH) depletion using Ellman’s assay. Corrogate results with ROS detection (e.g., DCFH-DA probes) and compare to established thiol-modulating agents like N-acetylcysteine. Frame findings within the Nrf2/ARE pathway theory to explain antioxidant or pro-oxidant duality .

Properties

Molecular Formula

C28H22N4O4S4

Molecular Weight

606.8 g/mol

IUPAC Name

2-sulfanyl-N'-[2-[[2-[[(2-sulfanylbenzoyl)amino]carbamoyl]phenyl]disulfanyl]benzoyl]benzohydrazide

InChI

InChI=1S/C28H22N4O4S4/c33-25(17-9-1-5-13-21(17)37)29-31-27(35)19-11-3-7-15-23(19)39-40-24-16-8-4-12-20(24)28(36)32-30-26(34)18-10-2-6-14-22(18)38/h1-16,37-38H,(H,29,33)(H,30,34)(H,31,35)(H,32,36)

InChI Key

LLSCXYAYBZEUTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NNC(=O)C4=CC=CC=C4S)S

Origin of Product

United States

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